molecular formula C6H12ClN3O4 B14440785 N-(2-Chloroethyl)-N'-(2,3-dihydroxypropyl)-N-nitrosourea CAS No. 77113-51-0

N-(2-Chloroethyl)-N'-(2,3-dihydroxypropyl)-N-nitrosourea

Cat. No.: B14440785
CAS No.: 77113-51-0
M. Wt: 225.63 g/mol
InChI Key: ACZWCVBYCKDESV-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. The unique structure of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea allows it to interact with biological molecules in specific ways, making it a subject of interest in medical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea typically involves the reaction of 2-chloroethylamine with 2,3-dihydroxypropylamine under nitrosation conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of a nitrosating agent such as sodium nitrite. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions may lead to the cleavage of the nitrosourea bond, forming amines and other derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of nitroso derivatives, while substitution reactions may yield various substituted ureas.

Scientific Research Applications

N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model

Properties

CAS No.

77113-51-0

Molecular Formula

C6H12ClN3O4

Molecular Weight

225.63 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,3-dihydroxypropyl)-1-nitrosourea

InChI

InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-3-5(12)4-11/h5,11-12H,1-4H2,(H,8,13)

InChI Key

ACZWCVBYCKDESV-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(C(=O)NCC(CO)O)N=O

Origin of Product

United States

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